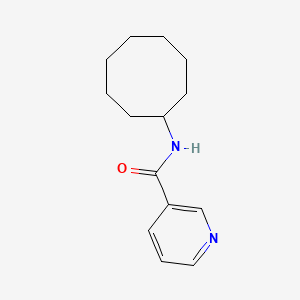

N-cyclooctylnicotinamide

Overview

Description

Synthesis Analysis

The synthesis of N-cyclooctylnicotinamide and related compounds involves various chemical strategies, including palladium-catalyzed [2+2+2] cycloaddition reactions, which are known for their efficiency in forming carbo- and heterocycles with the formation of several C-C bonds in a single step. Such methods highlight the versatility of synthesis techniques in accessing the complex molecular architecture of this compound and its analogs (Domínguez & Pérez-Castells, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound, such as N-ferrocenyl isonicotinamide, has been characterized by X-ray crystallography, revealing detailed insights into their molecular geometry. These analyses often uncover unique structural features, such as hydrogen-bonded chain structures that can support mixed-valent redox states, suggesting potential applications in materials science (Patterson et al., 2015).

Chemical Reactions and Properties

The reactivity of this compound analogs with various chemical agents can lead to the formation of novel molecular structures with unique properties. For instance, the cyanamide moiety is noted for its versatility as a building block in synthesizing nitrogen-containing heterocycles, showcasing a range of reactivities including nucleophilic additions and cycloadditions (Larraufie et al., 2012).

Physical Properties Analysis

Understanding the physical properties of this compound and its derivatives is crucial for their potential application in various fields. These compounds' crystalline structures, phase transitions, and polymorphism are key aspects of their physical properties, providing insights into their stability, solubility, and suitability for specific applications (Lemmerer & Fernandes, 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

N-cyclooctylnicotinamide, also known as N-cyclooctylpyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide and its derivatives are known to interact with various targets in the body. One of the primary targets of nicotinamide is the nicotinic acetylcholine receptors (nAChRs) in the brain . Another target is the enzyme Nicotinamide N-methyltransferase (NNMT), which plays a crucial role in the methylation of nicotinamide .

Mode of Action

The compound’s interaction with its targets leads to various changes in cellular functions. For instance, when interacting with nAChRs, nicotinamide mimics the action of neurotransmitters, leading to continuous stimulation of neurons . When interacting with NNMT, it may influence the enzyme’s activity, affecting the methylation process of nicotinamide . .

Biochemical Pathways

Nicotinamide and its derivatives, including this compound, are involved in various biochemical pathways. They are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play a crucial role in various cellular processes, including energy metabolism and redox reactions.

Pharmacokinetics

It undergoes metabolism, primarily in the liver, and is excreted in the urine . The exact ADME properties of this compound and their impact on its bioavailability need to be investigated.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of its potential targets and pathways. For instance, its interaction with nAChRs can influence neuronal excitability and cell signaling mechanisms . Its potential influence on NNMT could affect the methylation process of nicotinamide, impacting various cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other substances, pH, temperature, and the specific characteristics of the biological environment where the compound is present

properties

IUPAC Name |

N-cyclooctylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c17-14(12-7-6-10-15-11-12)16-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFDJENNCFHCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330144 | |

| Record name | N-cyclooctylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199097 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

462079-38-5 | |

| Record name | N-cyclooctylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5649675.png)

![3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B5649688.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5649690.png)

![2-[1-(2-fluorophenyl)-5-(2-methoxypyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5649704.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5649718.png)

![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5649721.png)

![3,5-dichloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,4-dimethylbenzamide](/img/structure/B5649727.png)

![(3R*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5649730.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5649736.png)

![1-(cyclobutylcarbonyl)-N-{2-[4-(dimethylamino)phenyl]-1-methylethyl}-4-piperidinecarboxamide](/img/structure/B5649757.png)